alpha-Ergocryptine mesylate

CAS No.: 2706-66-3

Cat. No.: VC1604120

Molecular Formula: C33H45N5O8S

Molecular Weight: 671.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2706-66-3 |

|---|---|

| Molecular Formula | C33H45N5O8S |

| Molecular Weight | 671.8 g/mol |

| IUPAC Name | (6aR,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid |

| Standard InChI | InChI=1S/C32H41N5O5.CH4O3S/c1-17(2)12-25-29(39)36-11-7-10-26(36)32(41)37(25)30(40)31(42-32,18(3)4)34-28(38)20-13-22-21-8-6-9-23-27(21)19(15-33-23)14-24(22)35(5)16-20;1-5(2,3)4/h6,8-9,13,15,17-18,20,24-26,33,41H,7,10-12,14,16H2,1-5H3,(H,34,38);1H3,(H,2,3,4)/t20-,24-,25+,26+,31-,32+;/m1./s1 |

| Standard InChI Key | LVANISFDPWIHDR-DRHOTACKSA-N |

| Isomeric SMILES | CC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C)O.CS(=O)(=O)O |

| SMILES | CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O.CS(=O)(=O)O |

| Canonical SMILES | CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O.CS(=O)(=O)O |

Introduction

Chemical Structure and Properties

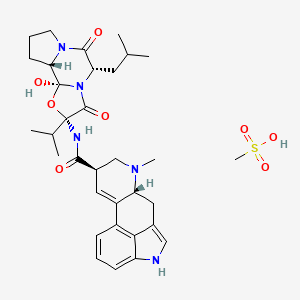

Alpha-ergocryptine mesylate is a methanesulfonate salt of alpha-ergocryptine, which is naturally found in certain fungi. It features a complex molecular structure characteristic of ergot alkaloids.

Basic Identification Data

| Property | Value |

|---|---|

| CAS Number | 2706-66-3 |

| Molecular Formula | C33H45N5O8S |

| Molecular Weight | 671.8 g/mol |

| IUPAC Name | (6aR,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide methanesulfonate |

Alpha-ergocryptine mesylate is derived from alpha-ergocryptine, which has the following properties:

| Property | Value |

|---|---|

| CAS Number (parent compound) | 511-09-1 |

| Molecular Formula (parent compound) | C32H41N5O5 |

| Molecular Weight (parent compound) | 575.7 |

| Melting Point | 152-154°C |

| Physical Form | Pale Yellow to Pale Beige Solid |

| Solubility | 0.3 mg/mL in 45% (w/v) aqueous 2-hydroxypropyl-β-cyclodextrin |

Structural Features

Alpha-ergocryptine belongs to the ergopeptine class of ergot alkaloids, characterized by a tetracyclic ergoline ring system fused to a tripeptide moiety. The basic structural unit includes the 6-methylergoline nucleus connected to a cyclic tripeptide consisting of proline and two other amino acids. The mesylate form contains the methanesulfonate counterion, which enhances the compound's solubility and stability in pharmaceutical preparations.

Pharmacological Profile

Receptor Binding Profile

While specific data on alpha-ergocryptine mesylate is limited, its pharmacological actions can be inferred from related compounds in the same class. Studies on structurally similar compounds suggest the following receptor interactions:

| Receptor Type | Action |

|---|---|

| Dopamine D2 Receptor | Agonist |

| Dopamine D1 Receptor | Partial Agonist |

| Adrenergic Receptors | Antagonist |

| Serotonin Receptors | Various interactions |

Alpha-ergocryptine's derivatives, particularly bromocryptine, show high affinity for dopamine receptors with Ki values in the nanomolar range . The structural similarity suggests alpha-ergocryptine mesylate likely has comparable binding characteristics.

Mechanism of Action

The compound exerts its effects primarily through dopaminergic pathways, acting as an agonist at dopamine D2 receptors and a partial agonist at D1 and D3 receptors. This dopaminergic activity contributes to its ability to inhibit prolactin secretion and modulate other hormone levels .

Additionally, alpha-ergocryptine mesylate likely exhibits:

-

Antagonistic activity at alpha-adrenergic receptors

-

Modulation of serotonergic pathways

-

Effects on peripheral vascular smooth muscle

Biological Effects and Research Findings

Endocrine Effects

Research on 2-bromo-alpha-ergocryptine mesylate (CB-154), a derivative of alpha-ergocryptine mesylate, provides insights into the potential endocrine effects of the parent compound:

Prolactin Inhibition

Studies in rats have demonstrated that 2-bromo-alpha-ergocryptine mesylate significantly reduces prolactin levels. Treatment with 100 μg/ml in drinking water led to markedly decreased serum prolactin levels in female rats .

Effects on Reproductive Hormones

Research has shown that alpha-ergocryptine derivatives affect multiple reproductive hormones:

-

Reduction in luteinizing hormone (LH) levels in female rats

-

Decreased ovarian concentrations of progesterone and androstenedione

-

Inhibition of TRH-induced prolactin release in sheep

-

Suppression of prolactin response to milking stimulus in lactating ewes

Developmental Effects

Administration of 2-bromo-alpha-ergocryptine mesylate to immature female rats delayed puberty by approximately 6 days. Control rats exhibited vaginal opening at 37.9 ± 0.8 days, while treated rats showed delayed vaginal opening at 43.3 ± 0.6 days. This effect was reversible, with normal hormonal levels resuming within 2 days after discontinuation of treatment .

Related Compounds and Derivatives

Dihydro-alpha-ergocryptine

Dihydro-alpha-ergocryptine is a hydrogenated derivative of alpha-ergocryptine that has been more extensively studied. It is a component of ergoloid mesylates, marketed under the brand name Hydergine for cognitive decline and cerebrovascular insufficiency .

The dihydro form has shown:

-

Neuroprotective effects

-

Potential benefits in early Parkinson's disease treatment

-

Utility in migraine prophylaxis

Bromocryptine (2-Bromo-alpha-ergocryptine)

Bromocryptine is one of the most widely used drugs in the ergot alkaloid family. It has been employed as:

-

A prolactin inhibitor

-

An anti-Parkinsonian agent

-

A treatment for certain types of pituitary tumors

Clinical Applications

Ergoloid Mixtures

Alpha-ergocryptine mesylate is often used as part of ergoloid mixtures, which contain several dihydrogenated ergot alkaloids. These mixtures have been approved for age-related cognitive decline and cerebrovascular insufficiency. The composition typically includes:

-

Dihydroergocornine mesylate

-

Dihydroergocristine mesylate

-

Dihydro-alpha-ergocryptine mesylate

Pharmacokinetics and Metabolism

While specific pharmacokinetic data for alpha-ergocryptine mesylate is limited, information from related compounds provides insights:

Absorption and Distribution

Related compounds demonstrate:

-

Rapid absorption but low bioavailability due to first-pass hepatic metabolism

-

Peak plasma concentration achieved within 30-120 minutes

-

Extensive binding to plasma proteins

Metabolism and Elimination

The ergot alkaloid metabolism pattern typically involves:

-

Extensive hepatic metabolism with CYP3A4 playing a major role

-

Formation of multiple metabolites with varying activity profiles

-

Primary elimination through fecal routes with minimal urinary excretion

-

Half-life ranging from 12-16 hours (based on dihydro-alpha-ergocryptine data)

Research Limitations and Future Directions

Current research on alpha-ergocryptine mesylate presents several limitations:

Future research directions should focus on:

-

Direct comparative studies between alpha-ergocryptine mesylate and its derivatives

-

Expanded clinical investigations of specific therapeutic applications

-

Further characterization of receptor binding profiles and structure-activity relationships

-

Development of more selective analogs with improved efficacy and safety profiles

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume